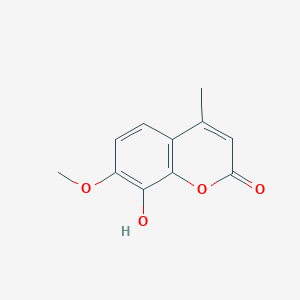

8-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one

Vue d'ensemble

Description

Le 7-méthoxy-4-méthyl-coumarine-8-ol est un dérivé de la coumarine, un composé naturel présent dans de nombreuses plantes. Les coumarines sont connues pour leurs diverses activités biologiques et ont été utilisées dans diverses applications médicales et industrielles. Le composé 7-méthoxy-4-méthyl-coumarine-8-ol est caractérisé par sa formule moléculaire C11H10O4 et une masse moléculaire de 206,19 g/mol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 7-méthoxy-4-méthyl-coumarine-8-ol implique généralement l'alkylation de la 7-hydroxy-4-méthylcoumarine avec des réactifs méthoxy. Une méthode efficace implique la réaction de la 7-hydroxy-4-méthylcoumarine avec le bromure de propargyle dans de l'acétone sèche et du carbonate de potassium anhydre à 50 °C . Une autre méthode comprend la condensation de la m-aminophényle avec du chlorure de méthoxycarbonyle, suivie d'une cyclisation et d'une déshydratation .

Méthodes de Production Industrielle : Les méthodes de production industrielle des dérivés de la coumarine impliquent souvent une synthèse à grande échelle utilisant les principes de la chimie verte. Cela inclut l'utilisation de solvants verts, de catalyseurs et de procédés économes en énergie pour minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

Types de Réactions : Le 7-méthoxy-4-méthyl-coumarine-8-ol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d'autres métabolites oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés hydroxy.

Substitution : Le composé peut subir des réactions de substitution, telles que l'alkylation et l'acylation, pour former divers dérivés.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs tels que le bromure de propargyle et le chlorure de méthoxycarbonyle sont utilisés dans les réactions de substitution

Produits Principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés hydroxy et méthoxy de la coumarine, qui présentent des activités biologiques diverses .

4. Applications de la Recherche Scientifique

Le 7-méthoxy-4-méthyl-coumarine-8-ol a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres dérivés de la coumarine.

Biologie : Étudié pour ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires potentielles.

Industrie : Utilisé dans la production de parfums et d'adoucissants textiles en raison de son arôme agréable.

5. Mécanisme d'Action

Le mécanisme d'action du 7-méthoxy-4-méthyl-coumarine-8-ol implique son interaction avec diverses cibles moléculaires et voies :

Cibles Moléculaires : Le composé interagit avec des enzymes et des récepteurs impliqués dans les voies inflammatoires et de stress oxydatif.

Voies Impliquées : Il module l'activité d'enzymes comme la cyclooxygénase et la lipooxygénase, qui sont impliquées dans la réponse inflammatoire.

Composés Similaires :

7-Hydroxy-4-méthylcoumarine : Un précurseur dans la synthèse du 7-méthoxy-4-méthyl-coumarine-8-ol.

4-Méthyl-6,7-dihydroxycoumarine : Un autre dérivé de la coumarine avec des activités biologiques similaires.

Osthole (7-Méthoxy-8-isopenténylcoumarine) : Connu pour ses effets anti-inflammatoires et neuroprotecteurs.

Unicité : Le 7-méthoxy-4-méthyl-coumarine-8-ol est unique en raison de ses substitutions méthoxy et hydroxy spécifiques, qui confèrent des activités biologiques et une réactivité chimique distinctes par rapport aux autres dérivés de la coumarine .

Applications De Recherche Scientifique

7-Methoxy-4-methyl-coumarin-8-ol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 7-Methoxy-4-methyl-coumarin-8-ol involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 7-Methoxy-4-methyl-coumarin-8-ol.

4-Methyl-6,7-dihydroxycoumarin: Another coumarin derivative with similar biological activities.

Osthole (7-Methoxy-8-isopentenylcoumarin): Known for its anti-inflammatory and neuroprotective effects.

Uniqueness: 7-Methoxy-4-methyl-coumarin-8-ol is unique due to its specific methoxy and hydroxy substitutions, which confer distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Activité Biologique

Overview

8-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one, also known as 7-Methoxy-4-methyl-coumarin-8-ol, is a derivative of coumarin, a class of compounds renowned for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and neuroprotection. The molecular formula for this compound is C11H10O4 with a molecular weight of 206.19 g/mol.

Antimicrobial Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 3.9 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| MRSA | 1.95 | Moderate |

| Mycobacterium tuberculosis | 3.9 | Moderate |

| Escherichia coli | <5 | Significant |

| Candida albicans | <10 | Moderate |

Anticancer Activity

The compound has been investigated for its anticancer properties across various human cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and lung adenocarcinoma (A-549) cells. The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxic effects, particularly against HCT-116 cells with IC50 values ranging from 1.08 to 1.48 µg/mL .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| HCT-116 | 1.08 - 1.48 | High |

| HepG-2 | 5.0 - 10.0 | Moderate |

| MCF-7 | 3.0 - 5.0 | Moderate |

| A-549 | 4.0 - 6.0 | Moderate |

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The hydroxyl groups in the structure contribute to its capacity to scavenge free radicals.

- Inhibition of Enzymes : It has been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are relevant in neurodegenerative diseases .

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A significant study published in MDPI reported the synthesis and biological assessment of several coumarin derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) that elucidates how modifications in the coumarin structure can enhance biological activity .

Additionally, another research article focused on the synthesis of related coumarin derivatives and their evaluation against various pathogens and cancer cell lines, confirming the broad-spectrum antimicrobial and anticancer properties of these compounds .

Propriétés

IUPAC Name |

8-hydroxy-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-5-9(12)15-11-7(6)3-4-8(14-2)10(11)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSJFOILNWMNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401227217 | |

| Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22084-94-2 | |

| Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22084-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.